
Spiro(1,4-methanoazulene-9,2'-oxirane), decahydro-4,8,8-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, is a complex organic compound with the molecular formula C15H24O This compound is characterized by its unique spiro structure, which includes a methanoazulene core and an oxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxirane ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler hydrocarbons.
科学研究应用
Chemistry
In chemistry, Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds and their behavior in various chemical reactions.
Biology
The compound’s potential biological activity is of interest in research. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Research may investigate its efficacy in treating certain conditions or its role as a precursor for drug development.
Industry
Industrially, Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, may be used in the synthesis of other complex molecules or as an intermediate in the production of specialty chemicals.
作用机制
The mechanism by which Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other spiro structures and methanoazulene derivatives. Examples are:
- Longifolene
- Spiro[1,4-methanoazulene-9,2’-oxirane], decahydro-4,8,8-trimethyl-
Uniqueness
What sets Spiro(1,4-methanoazulene-9,2’-oxirane), decahydro-4,8,8-trimethyl-, apart is its specific combination of a spiro structure with an oxirane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
属性
CAS 编号 |
41530-82-9 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
(1'R,2R,2'R,7'R,9'S)-3',3',7'-trimethylspiro[oxirane-2,8'-tricyclo[5.4.0.02,9]undecane] |
InChI |
InChI=1S/C15H24O/c1-13(2)7-4-8-14(3)10-5-6-11(12(10)13)15(14)9-16-15/h10-12H,4-9H2,1-3H3/t10-,11+,12-,14-,15-/m1/s1 |
InChI 键 |
JGOMSUGOZLJMRV-BUONHZGMSA-N |
手性 SMILES |
C[C@@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@]24CO4)(C)C |
规范 SMILES |
CC1(CCCC2(C3C1C(C24CO4)CC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


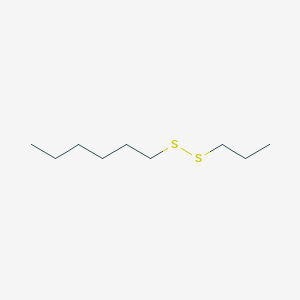
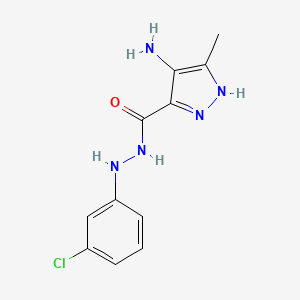

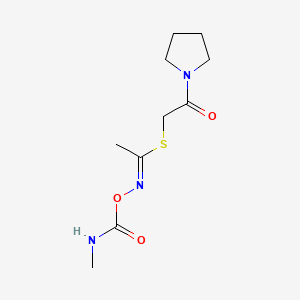
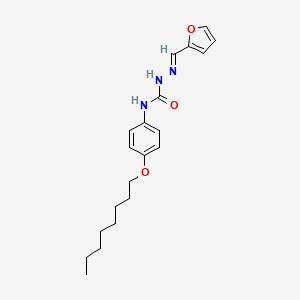
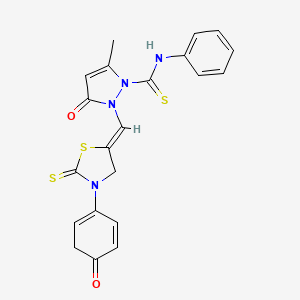
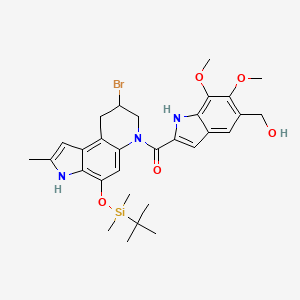
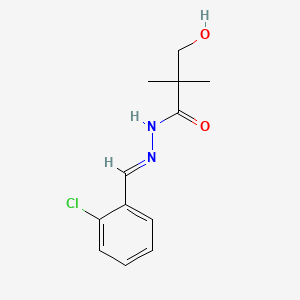

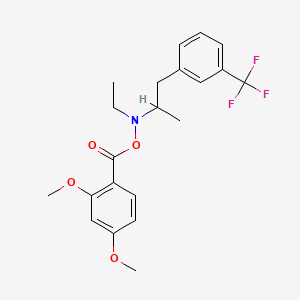
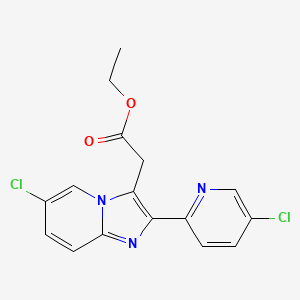

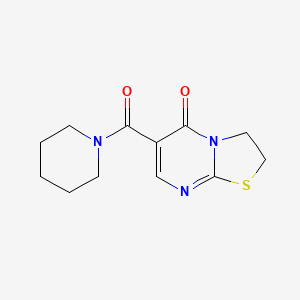
![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)
